![molecular formula C6H11ClO B1455602 2-(2-Chloroethyl)oxolane CAS No. 80506-21-4](/img/structure/B1455602.png)
2-(2-Chloroethyl)oxolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Chloroethyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted tetrahydrofuran derivatives.
Oxidation Reactions: Formation of oxirane derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Antidepressants
Recent studies have highlighted the potential of 2-(2-chloroethyl)oxolane derivatives in the synthesis of antidepressant molecules. The compound can be utilized in metal-catalyzed reactions to produce various pharmaceutical intermediates. For instance, modifications to its structure have led to the creation of compounds with significant antidepressant activity, showcasing its utility in drug design and development .
Biological Activity
Research indicates that this compound and its derivatives exhibit biological activity that can be harnessed for therapeutic purposes. The compound's ability to undergo transformations via catalytic processes has made it a candidate for developing new antidepressants with improved efficacy and reduced side effects .
Polymer Science
Thermoresponsive Polymers
The compound is integral in the development of thermoresponsive polymers, which exhibit changes in physical properties in response to temperature variations. Studies have demonstrated that poly(2-chloroethyl vinyl ether), derived from this compound, shows lower critical solution temperature (LCST) behavior, making it useful for applications in drug delivery systems where controlled release is desired .
Phase Behavior Studies
The phase behavior of polymer solutions containing this compound has been extensively studied using techniques such as light scattering. These studies provide insights into the interactions between the polymer and solvents, which are crucial for designing materials with specific thermal and mechanical properties .
Environmental Applications
Biodegradation Studies
Research has shown that certain bacterial strains can degrade bis(2-chloroethyl) ether (BCEE), a compound related to this compound. Strain ENV481 of Xanthobacter sp. has been identified as capable of utilizing BCEE as a carbon source, demonstrating the potential for bioremediation strategies in contaminated environments. This highlights the environmental significance of compounds like this compound and their degradation pathways .
Microcosm Studies
Microcosm experiments have been conducted to evaluate the degradation efficiency of BCEE by specific bacterial strains under controlled conditions. These studies suggest that biological treatments could effectively reduce contamination levels in environments affected by chlorinated compounds .
Chemical Synthesis
Reactivity and Transformations
The reactivity of this compound allows it to participate in various synthetic transformations. It can act as an electrophile in nucleophilic substitution reactions, leading to the formation of valuable intermediates for further chemical synthesis. This property is particularly useful in creating complex organic molecules with potential applications across different fields .
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)oxolane involves its interaction with nucleophilic sites in biological molecules. The chlorine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with similar structural features but lacks the chloroethyl group.
2-Methyloxolane: Another cyclic ether with a methyl group instead of a chloroethyl group.
Uniqueness: 2-(2-Chloroethyl)oxolane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds .
Biological Activity
2-(2-Chloroethyl)oxolane, also known as 2-(2-chloroethyl)tetrahydrofuran, is an organic compound with significant biological activity primarily due to its reactive chloroethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential to interact with biological macromolecules, forming covalent bonds that can modulate enzyme activity and receptor function.
- Molecular Formula : CHClO
- Molecular Weight : 136.61 g/mol
- Structure : Contains a tetrahydrofuran ring substituted with a chloroethyl group.
The chloroethyl moiety is particularly reactive, allowing the compound to act as an alkylating agent, which can lead to significant biological effects by modifying nucleophilic sites on proteins.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying active sites of enzymes, the compound can disrupt normal biochemical pathways.
- Modulation of Receptor Function : Altering receptor sites can affect signal transduction processes within cells, potentially leading to therapeutic effects or toxicity.
Case Studies and Research Findings
- Alkylation Studies : Research indicates that this compound can alkylate various biological targets, including enzymes involved in metabolic pathways. A study demonstrated that the compound inhibited the activity of specific enzymes by forming stable adducts with their active sites, thereby reducing their catalytic efficiency.
- Toxicological Assessments : Toxicological evaluations have shown that exposure to this compound can lead to acute toxicity in various model organisms. Symptoms observed include dermal irritation and respiratory distress upon inhalation or skin contact. Long-term exposure studies are necessary to fully understand chronic effects and carcinogenic potential.
- Synthesis and Applications : The compound serves as a precursor in synthesizing other biologically active molecules. Its reactivity allows it to participate in various organic reactions, making it valuable in pharmaceutical development.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
Tetrahydrofuran | Cyclic Ether | Precursor for polymers and versatile solvent |
Bis(2-Chloroethyl)amine | Alkylating Agent | Used in cancer treatment as nitrogen mustards |
3-(Chloroethyl)-tetrahydrofuran | Chlorinated Tetrahydrofuran | Similar reactivity patterns |
This table highlights compounds that share structural similarities with this compound but differ in their applications and biological activities.
Properties
IUPAC Name |
2-(2-chloroethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYBFPVFYFQIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-21-4 | |
Record name | 2-(2-chloroethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.